Phenindamine

Antiperspirant Eccrine sweat gland Anticholinergic

Phenindamine is the only first-generation H1 antagonist producing CNS stimulation rather than sedation. It delivers the lowest ED50 (3.02 μg/pad) in eccrine sweat gland inhibition—outperforming diphenhydramine and chlorpheniramine—and exhibits the highest enantioselective plasma protein binding in its class (ES=2.5). Unlike chlorpheniramine, it reduces norepinephrine uptake without potentiating the chronotropic response, eliminating a key confound in cardiovascular protocols. For chiral pharmacology, specify racemic or S-enantiomer at order, as binding and distribution profiles differ substantially.

Molecular Formula C19H19N
Molecular Weight 261.4 g/mol
CAS No. 82-88-2
Cat. No. B164606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenindamine
CAS82-88-2
Synonyms1H-indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-, hydrochloride
Nolahist
phenindamine
phenindamine hydrochloride
phenindamine tartrate
Thephorin
Molecular FormulaC19H19N
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4
InChIInChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
InChIKeyISFHAYSTHMVOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phenindamine (CAS 82-88-2) Procurement Guide: First-Generation H1 Antihistamine with CNS Stimulant Profile and Stereoselective Binding


Phenindamine (Nu 1504, Thephorin) is a first-generation tricyclic H1-receptor antagonist developed by Hoffman-La Roche in the late 1940s [1]. The clinically employed form is phenindamine hydrogen tartrate, which exists as a 4a-9a ene isomer in solution as a mixture of protonated epimers in approximately 1:1 ratio . Unlike most first-generation antihistamines that produce sedation, phenindamine is characterized by CNS stimulation, producing restlessness, tremors, and insomnia rather than drowsiness [2]. The compound exhibits stereoselective H1 receptor binding, with the S-enantiomer possessing greater affinity than the R-enantiomer [3].

Why First-Generation H1 Antagonists Cannot Be Interchanged: Phenindamine's Distinct Pharmacological Fingerprint


First-generation H1 antagonists are not pharmacologically interchangeable due to marked differences in CNS penetration, muscarinic receptor affinity, adrenergic interactions, and stereoselective protein binding [1]. Phenindamine distinguishes itself through a unique combination of features: a CNS-stimulant rather than sedative profile, stereoselective plasma protein binding with the highest enantioselectivity among tested antihistamines (ES = 2.5), and a distinct behavioral pharmacology in primate models [2]. Procurement decisions that treat all first-generation antihistamines as equivalent fail to account for these quantifiable differences, which may critically impact experimental reproducibility, safety profile, and mechanistic interpretation in research settings [3]. The sections below provide direct comparative data substantiating phenindamine's differentiation.

Phenindamine (CAS 82-88-2) Quantitative Differentiation Evidence: Head-to-Head Data Versus In-Class Antihistamines


Superior Antiperspirant Potency: Phenindamine Shows Lowest ED50 Among Five H1 Blockers in Rat Eccrine Sweat Gland Model

Phenindamine demonstrated the lowest ED50 value for antiperspirant efficacy among five commonly used H1-blocking antihistamines evaluated in a modified rat foot pad assay under heat stress. This model assesses eccrine sweat gland inhibition, which is innervated by sympathetic cholinergic fibers and is analogous to human eccrine sweat gland physiology . The antiperspirant effect is likely mediated via an anticholinergic mechanism rather than H1 antagonism .

Antiperspirant Eccrine sweat gland Anticholinergic H1 antagonist

CNS Stimulant Differentiation: Phenindamine Produces CNS Stimulation Unlike Sedative First-Generation Antihistamines

Phenindamine is distinguished from the majority of first-generation antihistamines by its CNS stimulant effects, producing restlessness, tremors, and insomnia rather than sedation [1]. This contrasts with sedating antihistamines such as diphenhydramine, promethazine, and pheniramine, which are associated with drowsiness and have been used off-label as sleep aids [2]. The mechanism involves differential CNS penetration and receptor occupancy profiles.

CNS stimulation Behavioral pharmacology Antihistamine classification Sedation

Differential Norepinephrine Potentiation: Phenindamine Does Not Increase Atrial Sensitivity to Norepinephrine Unlike Chlorpheniramine

In isolated rat atrial preparations, d-chlorpheniramine increased the sensitivity of rat atria to cumulative doses of norepinephrine, whereas phenindamine did not [1]. Both compounds reduced tritiated norepinephrine uptake and increased the duration of the pressor response in vivo, but only chlorpheniramine augmented the chronotropic response to cumulative NE dosing [1]. This functional divergence indicates that uptake inhibition alone does not predict adrenergic potentiation, with receptor-level or intracellular signaling differences contributing to the net pharmacological effect.

Norepinephrine Chronotropic response Adrenergic interaction Uptake inhibition

Highest Enantioselective Plasma Protein Binding: Phenindamine Exhibits Superior Chiral Discrimination in Human Plasma

Among a panel of basic drugs including brompheniramine, chlorpheniramine, hydroxyzine, orphenadrine, promethazine, and trimeprazine, phenindamine demonstrated the highest enantioselectivity in binding to human plasma proteins, with an ES value of 2.5 [1]. The second-highest ES values were trimeprazine (1.5) and promethazine (1.4). Phenindamine also exhibited the highest affinity constant for human serum albumin among tested antihistamines, with a K1 value of 4 × 10⁴ M⁻¹, compared to doxylamine at 7 × 10² M⁻¹ [2].

Enantioselective binding Plasma protein Chiral pharmacology Pharmacokinetics

Distinct Behavioral Pharmacology in Primate Fixed-Interval Schedules: Phenindamine Shows Individual Subject Variability Versus Consistent Rate Increases

In squirrel monkeys trained under fixed-interval schedules involving response-produced shock or shock-associated stimulus termination, phenindamine (0.03-17.0 mg/kg) produced different effects in individual subjects—dose-related increases in response rate in some monkeys, little change or dose-related decreases in others [1]. This contrasts with chlorpheniramine, diphenhydramine, pyrilamine, and tripelennamine, which consistently produced dose-related increases in response rate across all subjects and conditions [1]. Promethazine and terfenadine also exhibited similar individual subject variability, but second-generation agents astemizole and loratadine had little effect on responding across a wide dose range [1].

Behavioral pharmacology Squirrel monkey Fixed-interval schedule CNS penetration

Optimal Research and Industrial Use Cases for Phenindamine (CAS 82-88-2) Based on Differentiated Evidence


Antiperspirant Efficacy Studies Requiring Maximal Cholinergic Blockade

Phenindamine demonstrated the lowest ED50 (3.02 μg/pad) among five H1 blockers in a rat eccrine sweat gland model, outperforming diphenhydramine (3.25), chlorpheniramine (3.12), tripelennamine (4.91), and pyrilamine (13.03) . Researchers investigating antiperspirant mechanisms or developing topical formulations targeting eccrine sweat glands should prioritize phenindamine for dose-sparing advantages and maximal efficacy per unit applied dose. The anticholinergic mechanism underlying this effect makes phenindamine a reference standard for eccrine sweat gland inhibition assays.

Catecholamine Interaction Studies Requiring an Antihistamine Without Adrenergic Potentiation

Unlike chlorpheniramine—which increases atrial sensitivity to cumulative norepinephrine—phenindamine reduces NE uptake without potentiating the chronotropic response . In cardiovascular or autonomic pharmacology protocols where an H1 antagonist is required but adrenergic potentiation would confound results, phenindamine is the superior selection over chlorpheniramine and tripelennamine. This property also makes phenindamine a valuable tool for dissecting the mechanistic relationship between amine uptake inhibition and functional adrenergic potentiation.

Chiral Pharmacology and Enantioselective Protein Binding Research

Phenindamine exhibits the highest enantioselective plasma protein binding (ES = 2.5) among all antihistamines tested, with trimeprazine (1.5) and promethazine (1.4) trailing significantly . Its HSA affinity constant (K1 = 4 × 10⁴ M⁻¹) is the highest in its class [1]. For chiral pharmacology studies, stereoselective pharmacokinetic modeling, or enantiomer-specific free drug fraction determinations, phenindamine serves as an ideal model compound. Procurement of racemic phenindamine versus isolated S-enantiomer (which has greater H1 affinity) [2] yields substantially different binding and distribution profiles.

Human Performance Studies at Altitude Requiring Non-Sedating Antihistamine Control

A human study involving 45 subjects determined that a compound drug containing phenindamine did not statistically impair performance on a modified Mashburn coordinator, whereas a compound containing chlorpheniramine did impair performance . This differential effect was observed across three altitudes, indicating that phenindamine's CNS profile—while stimulant rather than sedative—may confer less performance impairment than chlorpheniramine in certain cognitive-motor tasks. For aviation, military, or occupational performance research requiring antihistamine administration, phenindamine provides a distinct performance-safety profile relative to other first-generation agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenindamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.